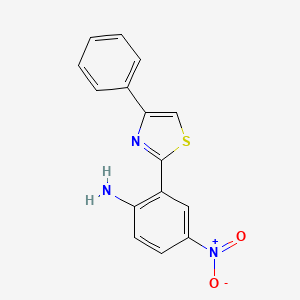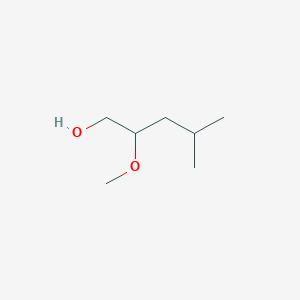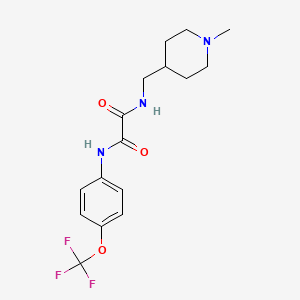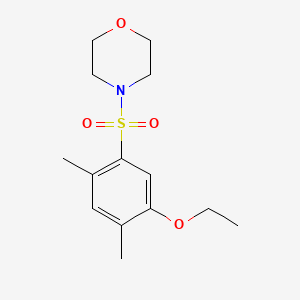![molecular formula C20H19N3O4 B2560883 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile CAS No. 941929-18-6](/img/structure/B2560883.png)
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself as a tool .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. The mode of action is usually determined through experimental studies .
Biochemical Pathways
Drugs often affect biochemical pathways, either by blocking or enhancing them. Understanding these pathways requires a detailed knowledge of biochemistry and molecular biology .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Techniques in this area include in vivo studies and modeling .
Result of Action
This is the observable effect of the drug, which can be studied at the molecular, cellular, tissue, or organism level .
Action Environment
The environment can greatly influence the action of a drug. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and efficacy .
Preparation Methods
The synthesis of 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2-furylmethanol derivative.
Introduction of the oxazole ring: The oxazole ring is introduced through a cyclization reaction involving an appropriate nitrile and an amine derivative.
Attachment of the morpholine ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde, depending on the reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where the nitrogen atom can act as a nucleophile.
Coupling reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Comparison with Similar Compounds
Similar compounds to 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile include:
Furan derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid, which have similar reactivity and applications.
Oxazole derivatives: Compounds with an oxazole ring, such as 2,5-dimethyl-1,3-oxazole, which share similar chemical properties.
Morpholine derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxylic acid, which have similar biological activities.
Properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-2-4-15(5-3-14)25-13-16-6-7-18(26-16)19-22-17(12-21)20(27-19)23-8-10-24-11-9-23/h2-7H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHEZLGSOYHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2560802.png)

![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)
![N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2560808.png)
![N'-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2560811.png)


![N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2560815.png)




![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)
![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)
